molecular formula C15H12N2O5 B2929581 4-nitrophenyl N-benzoylglycinate CAS No. 3101-11-9

4-nitrophenyl N-benzoylglycinate

Cat. No.: B2929581
CAS No.: 3101-11-9
M. Wt: 300.27
InChI Key: ZPOAJFPTNSFEDJ-UHFFFAOYSA-N
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Description

4-Nitrophenyl N-benzoylglycinate is a chemical compound with the molecular formula C15H12N2O5. It is known for its applications in organic synthesis and pharmaceutical research. The compound features a nitrophenyl group and a benzoylglycine moiety, making it a versatile building block in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl N-benzoylglycinate typically involves the reaction of 4-nitrophenol with N-benzoylglycine. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include an inert atmosphere and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl N-benzoylglycinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitrophenyl N-benzoylglycinate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-nitrophenyl N-benzoylglycinate involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The benzoylglycine moiety can interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 4-Nitrophenyl N-benzoylglycinate is unique due to the presence of both the nitrophenyl and benzoylglycine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(4-nitrophenyl) 2-benzamidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c18-14(10-16-15(19)11-4-2-1-3-5-11)22-13-8-6-12(7-9-13)17(20)21/h1-9H,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOAJFPTNSFEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675813
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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